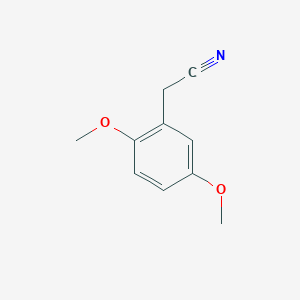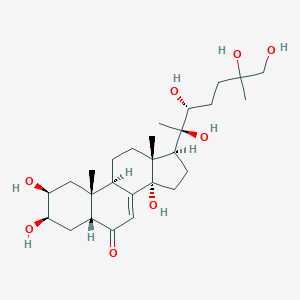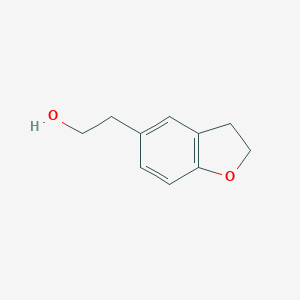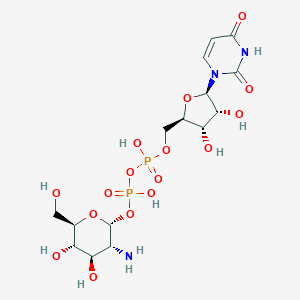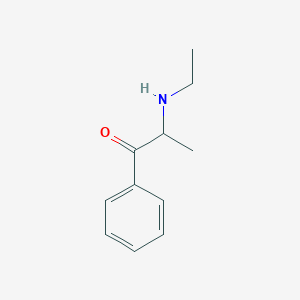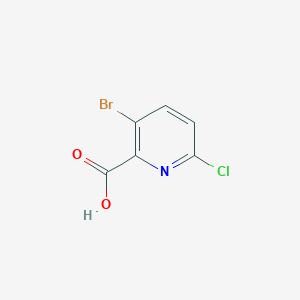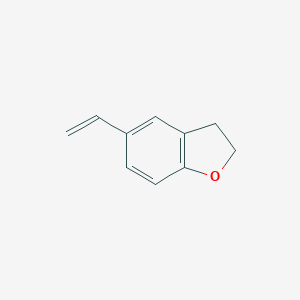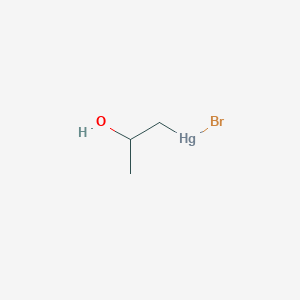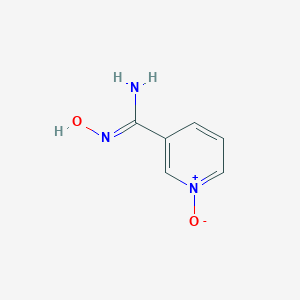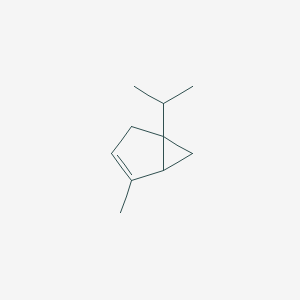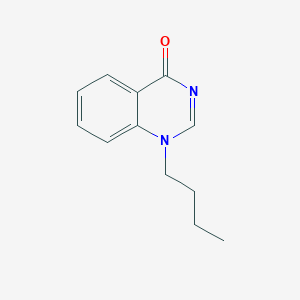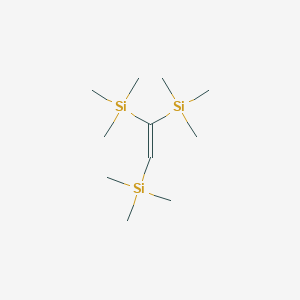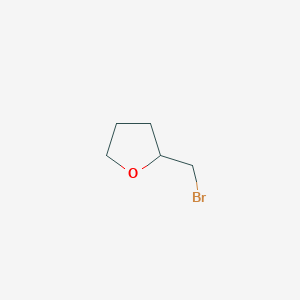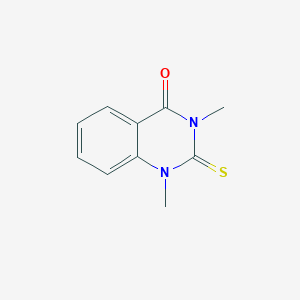
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-, also known as DMQX, is a potent non-competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the physiological and biochemical effects of glutamate receptors. DMQX is synthesized through a multi-step process that involves the condensation of anthranilic acid and ethyl acetoacetate, followed by cyclization and thionation.
Mecanismo De Acción
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- acts as a non-competitive antagonist of the ionotropic glutamate receptor. It binds to a site on the receptor that is distinct from the glutamate binding site, which prevents the receptor from opening and allows the influx of ions. This leads to a reduction in the activity of the receptor and a decrease in synaptic transmission.
Efectos Bioquímicos Y Fisiológicos
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. This leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which can have a number of downstream effects. 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has also been shown to have anti-convulsant properties, which makes it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has a number of advantages for lab experiments. It is a potent non-competitive antagonist of the ionotropic glutamate receptor, which allows researchers to study the effects of glutamate on various cellular processes. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- has a number of limitations. It is highly toxic and can cause cell death at high concentrations. It also has a short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are a number of future directions for research on 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-. One potential area of research is the development of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- analogs that have improved pharmacokinetic properties. Another potential area of research is the study of the effects of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- on other glutamate receptors, such as the metabotropic glutamate receptor. Finally, research could be conducted on the potential therapeutic applications of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo-, such as its use as an anti-convulsant or as a treatment for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- involves a multi-step process that begins with the condensation of anthranilic acid and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then cyclized to form the quinazolinone ring. Finally, the thioxo group is introduced through thionation using phosphorus pentasulfide. The overall yield of 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- synthesis is around 25%.
Aplicaciones Científicas De Investigación
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- is widely used in scientific research to study the physiological and biochemical effects of glutamate receptors. It is a potent non-competitive antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. 4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- is used to block the activity of glutamate receptors, which allows researchers to study the effects of glutamate on various cellular processes.
Propiedades
Número CAS |
17730-53-9 |
|---|---|
Nombre del producto |
4(1H)-Quinazolinone, 2,3-dihydro-1,3-dimethyl-2-thioxo- |
Fórmula molecular |
C10H10N2OS |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C10H10N2OS/c1-11-8-6-4-3-5-7(8)9(13)12(2)10(11)14/h3-6H,1-2H3 |
Clave InChI |
GIZBHMKUYIKTCC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=S)C |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)N(C1=S)C |
Otros números CAS |
17730-53-9 |
Sinónimos |
2,3-Dihydro-1,3-dimethyl-2-thioxoquinazolin-4(1H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



